![molecular formula C18H10O2 B1618889 Benzo[1,2-b:4,5-b']bisbenzofuran CAS No. 208-37-7](/img/structure/B1618889.png)

Benzo[1,2-b:4,5-b']bisbenzofuran

Descripción general

Descripción

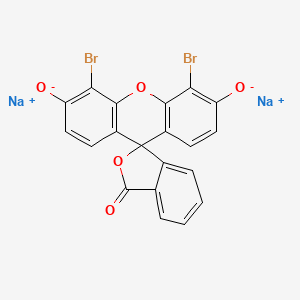

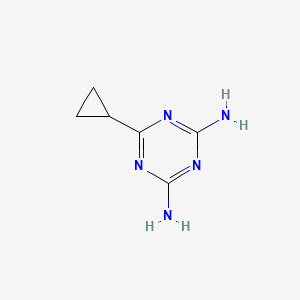

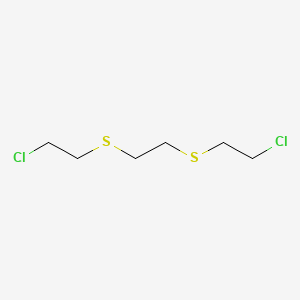

Benzo[1,2-b:4,5-b’]bisbenzofuran is a chemical compound with the molecular formula C18H10O2 . It has a molecular weight of 258.2708 .

Molecular Structure Analysis

Benzo[1,2-b:4,5-b’]bisbenzofuran contains a total of 34 bonds, including 24 non-H bonds, 24 multiple bonds, 24 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, and 2 Furane(s) .Physical And Chemical Properties Analysis

Benzo[1,2-b:4,5-b’]bisbenzofuran has a molecular weight of 258.2708 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of π-Conjugated Heteroacenes

Benzo[1,2-b:4,5-b']bisbenzofuran derivatives have been synthesized as ladder-type π-conjugated heteroacenes, leveraging palladium-catalyzed double N-arylation and intramolecular O-arylation. These compounds exhibit lower HOMO energy levels and larger band gaps compared to their hydrocarbon acene counterparts, making them interesting for photophysical and electrochemical studies (Kawaguchi, Nakano & Nozaki, 2007).

Development of Donor–Acceptor Copolymers

Benzo[1,2-b:4,5-b']difuran-based donor–acceptor conjugated polymers have been synthesized, displaying excellent solubility in common organic solvents and promising film-forming properties. These polymers have applications in areas like polymer solar cells, offering a pathway for the development of novel materials in the renewable energy sector (Liu et al., 2012).

Optical and Electronic Applications

Nonlinear Optical Properties

Research has demonstrated that benzo[1,2-b:4,5-b']bisbenzofuran derivatives can self-assemble into microstructures with distinct nonlinear optical properties. These properties are influenced by the orientation of transition dipoles, highlighting the material's relevance in constructing low-dimensional molecular materials with efficient nonlinear optical characteristics (Luo et al., 2017).

Charge Transport in Organic Electronics

Studies involving benzo[1,2-b:4,5-b']bisbenzofuran derivatives have unveiled their potential in organic electronics, particularly in charge transport. For example, certain derivatives have demonstrated field-effect behavior and electron mobility in organic field-effect transistors, pointing to their suitability for use in advanced electronic devices (Getmanenko et al., 2013).

Analytical and Photovoltaic Research

Photovoltaic Applications

Benzo[1,2-b:4,5-b']difuran derivatives have been integral in the design of organic photovoltaic materials, demonstrating strong absorption in the 300–650 nm range and bandgaps around 1.60 eV. The understanding of substitution effects on these derivatives has been crucial in optimizing the optoelectronic properties of polymers for solar cell applications, offering pathways for enhancing power conversion efficiencies (Xu et al., 2016).

Studies on Electronic Spectra and Redox Behaviors

Comparative studies on isomeric benzo[1,2-b:4,5-b']difurans have provided insights into their electronic absorption/emission spectra, fluorescence quantum yields, and oxidation potentials. These findings are crucial for understanding the photophysical properties of these compounds, paving the way for their application in areas such as optoelectronic devices (Hayashi, Saito, Higuchi & Suzuki, 2009).

Propiedades

IUPAC Name |

10,20-dioxapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAFAAJAGUSYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347402 | |

| Record name | Benzo[1,2-b:4,5-b']bisbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-b:4,5-b']bisbenzofuran | |

CAS RN |

208-37-7 | |

| Record name | Benzo[1,2-b:4,5-b']bisbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)